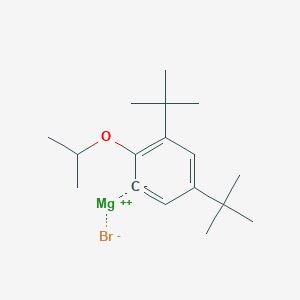
(3,5-Di-t-butyl-2-i-propyloxyphenyl)magnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and serves as a nucleophile in various chemical reactions. The presence of bulky tert-butyl groups and an iso-propyloxy group makes this compound unique in its reactivity and selectivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-2-iso-propyloxybromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Catalyst: Iodine or a small amount of dibromoethane can be used to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of (3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control.
Continuous flow systems: To ensure consistent production and minimize the risk of side reactions.
Purification: The product is often purified by distillation or recrystallization to remove any unreacted starting materials or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters.
Alkyl halides: Methyl iodide, ethyl bromide.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: THF, diethyl ether.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from the reaction with alkyl halides.
Biaryl compounds: Formed from coupling reactions.
Wissenschaftliche Forschungsanwendungen
(3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:
Organic synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material science: Used in the preparation of polymers and advanced materials.
Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism by which (3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile attacks electrophilic centers in substrates, leading to the formation of new chemical bonds. The molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved often include:
Formation of tetrahedral intermediates: In nucleophilic addition reactions.
Transition state complexes: In coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent without bulky substituents.
tert-Butylmagnesium chloride: Contains a tert-butyl group but lacks the iso-propyloxy group.
3,5-Di-tert-butylphenylmagnesium bromide: Similar but without the iso-propyloxy group.
Uniqueness
(3,5-di-tert-butyl-2-iso-propyloxyphenyl)magnesium bromide is unique due to the presence of both tert-butyl and iso-propyloxy groups, which provide steric hindrance and electronic effects that influence its reactivity and selectivity. This makes it particularly useful in reactions where such properties are advantageous.
Eigenschaften
Molekularformel |
C17H27BrMgO |
|---|---|
Molekulargewicht |
351.6 g/mol |
IUPAC-Name |
magnesium;2,4-ditert-butyl-1-propan-2-yloxybenzene-6-ide;bromide |
InChI |
InChI=1S/C17H27O.BrH.Mg/c1-12(2)18-15-10-9-13(16(3,4)5)11-14(15)17(6,7)8;;/h9,11-12H,1-8H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ROALMJYVHHUAQQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


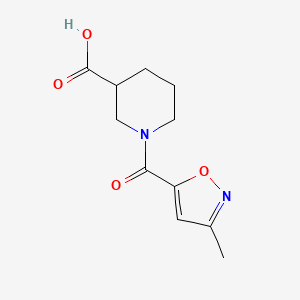
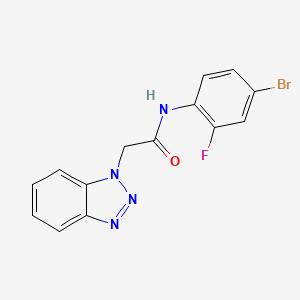
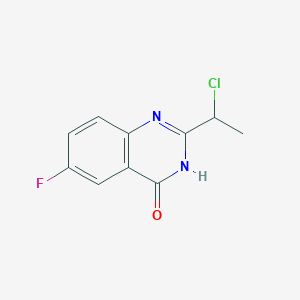


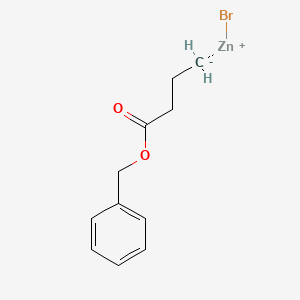
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)
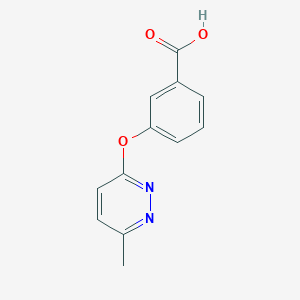
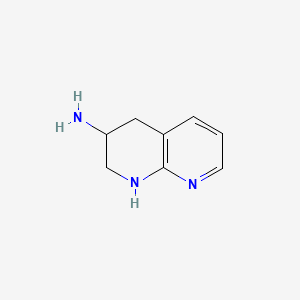

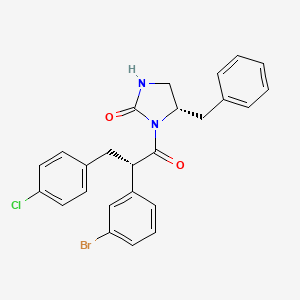
![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
